

An In-depth Technical Guide to 4-Chloro-2-nitrophenyl benzoate

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Compound of Interest

Compound Name: 4-Chloro-2-nitrophenyl benzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chloro-2-nitrophenyl benzoate**, a molecule of interest in medicinal chemistry. This document consolidates available data on its synthesis, physicochemical properties, and potential biological activities, offering a valuable resource for researchers in drug discovery and development.

Core Concepts

4-Chloro-2-nitrophenyl benzoate is an aromatic ester containing a benzoyl group attached to a 4-chloro-2-nitrophenoxy moiety. Its structure suggests potential for biological activity, drawing parallels with other benzoate esters and nitroaromatic compounds that exhibit a range of pharmacological effects. The electron-withdrawing nature of the nitro and chloro substituents on the phenyl ring influences the reactivity of the ester bond, making it a subject of interest for studies on reaction kinetics and mechanisms.

Physicochemical Properties

While specific experimental data for **4-Chloro-2-nitrophenyl benzoate** is not widely published, its fundamental properties can be inferred from its structure and data available for related compounds.

Property	Value	Reference
CAS Number	37593-94-5	[1][2]
Molecular Formula	C ₁₃ H ₈ ClNO ₄	[3]
Molecular Weight	277.66 g/mol	[3]
Appearance	Not specified; likely a solid at room temperature.	
Melting Point	Not specified.	
Solubility	Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.	

Synthesis and Experimental Protocols

The primary route for the synthesis of **4-Chloro-2-nitrophenyl benzoate** is through the esterification of 4-chloro-2-nitrophenol with benzoyl chloride. This reaction typically proceeds via nucleophilic acyl substitution.

Synthesis of 4-Chloro-2-nitrophenol (Precursor)

A common method for synthesizing the precursor, 4-chloro-2-nitrophenol, involves the hydrolysis of 1,4-dichloro-2-nitrobenzene.

Experimental Protocol:

- A mixture of 48 grams (0.25 mole) of 1,4-dichloro-2-nitrobenzene, 86 grams (0.75 mole) of sodium hydroxide solution, and 600 ml of water is placed in an autoclave equipped with a stirrer.
- The mixture is heated with vigorous stirring for 15 hours at an internal temperature of 145°C.
- After cooling, the resulting crystalline sodium salt of 4-chloro-2-nitrophenol is collected by filtration and washed with a dilute salt solution.

- The crystals are then dissolved in approximately 500 ml of boiling water.
- The hot solution is filtered and then strongly acidified with concentrated hydrochloric acid.
- Upon cooling, the precipitated 4-chloro-2-nitrophenol is filtered, washed with cold water, and dried. This method yields a light yellow crystalline product.^[4]

Synthesis of 4-Chloro-2-nitrophenyl benzoate

While a specific detailed protocol for the title compound is not available, a general procedure based on the synthesis of a similar compound, 4-formyl-2-nitrophenyl 2-chlorobenzoate, can be adapted.

Proposed Experimental Protocol:

- To a solution of 4-chloro-2-nitrophenol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or pyridine (1.1 equivalents) and stir at room temperature.
- Slowly add benzoyl chloride (1.1 equivalents) to the reaction mixture.
- Continue stirring at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
- Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure **4-Chloro-2-nitrophenyl benzoate**.



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Spectroscopic Data

No specific NMR, IR, or Mass Spectrometry data for **4-Chloro-2-nitrophenyl benzoate** (CAS 37593-94-5) were found in the reviewed literature. However, data for the precursor, 4-chloro-2-nitrobenzoic acid, and a related isomer, 4-chlorobenzoic acid, 4-nitrophenyl ester, are available and can serve as a reference for characterization.

Table of Spectroscopic Data for Related Compounds:

Compound	¹ H NMR	¹³ C NMR	IR (cm ⁻¹)	Mass Spec (m/z)	Reference
4-Chloro-2-nitrobenzoic acid	Available	Available	Available	Top Peak: 201	[5] [6] [7]
4-Chlorobenzoic acid, 4-nitrophenyl ester	Available	Available	Available	Top Peak: 139	[8]

Potential Biological Activities and Mechanism of Action

While direct biological studies on **4-Chloro-2-nitrophenyl benzoate** are limited, the structural motifs present in the molecule suggest potential for analgesic and anti-inflammatory activities.

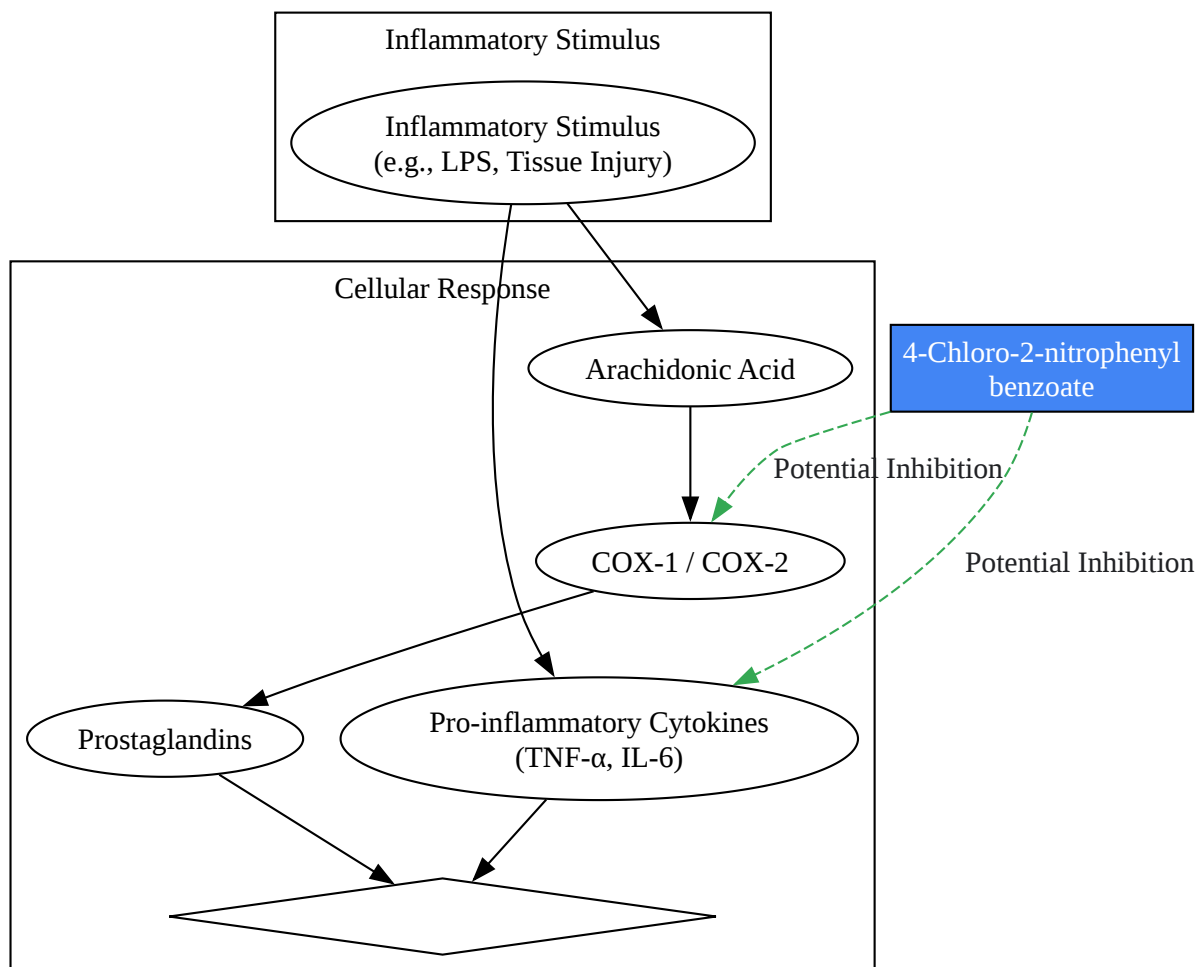
Many benzoate esters and compounds containing nitro and chloro substitutions on aromatic rings are known to possess a wide range of pharmacological properties.

Anti-inflammatory and Analgesic Potential

The anti-inflammatory and analgesic effects of novel compounds are often evaluated through a series of in vitro and in vivo assays.

Key Experimental Assays:

- **Cyclooxygenase (COX) Inhibition Assay:** This in vitro assay measures the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation and pain. A common method involves quantifying the production of prostaglandins, such as PGF2 α , from arachidonic acid in the presence of the test compound. [\[1\]](#)[\[9\]](#)
- **Cytokine Release Assays (TNF- α and IL-6):** Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-6 (IL-6) play a crucial role in the inflammatory cascade. Enzyme-Linked Immunosorbent Assays (ELISA) are used to measure the levels of these cytokines in cell culture supernatants or biological fluids after treatment with the test compound. [\[10\]](#)
- **In Vivo Analgesic and Anti-inflammatory Models:** Animal models such as the carrageenan-induced paw edema test and the acetic acid-induced writhing test are commonly used to assess the in vivo anti-inflammatory and analgesic efficacy of new chemical entities. [\[11\]](#)



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Conclusion

4-Chloro-2-nitrophenyl benzoate presents an interesting scaffold for further investigation in the field of medicinal chemistry. While comprehensive data on this specific molecule is currently sparse, this guide provides a foundational understanding based on available information for related compounds and standard methodologies. Further research is warranted to fully elucidate its physicochemical properties, biological activities, and therapeutic potential. The

detailed experimental protocols provided for key assays offer a roadmap for researchers to explore the analgesic and anti-inflammatory properties of this and other novel chemical entities.

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